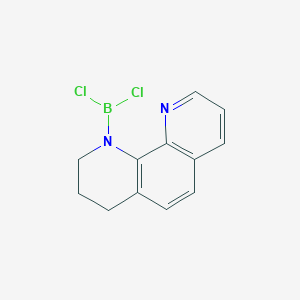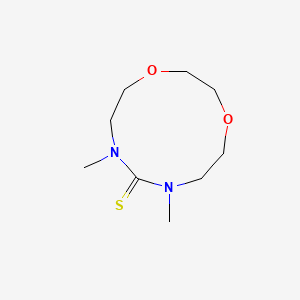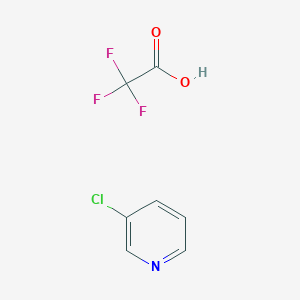
3-Chloropyridine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3-Chloropyridine and 2,2,2-trifluoroacetic acid. 3-Chloropyridine is an aryl chloride and isomer of chloropyridine with the formula C5H4ClN . It is a colorless liquid primarily used as a building block in organic synthesis . 2,2,2-Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3CO2H . It is a colorless liquid with a vinegar-like odor and is known for its strong acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridine can be synthesized through various methods, including the chlorination of pyridine. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst . Another method involves the use of pyridine-N-oxides, which can be chlorinated to yield 3-Chloropyridine .
2,2,2-Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods: The industrial production of 3-Chloropyridine often involves large-scale chlorination processes, where pyridine is reacted with chlorine gas under controlled conditions . For 2,2,2-trifluoroacetic acid, the electrofluorination process is scaled up to produce large quantities of the compound, which is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine undergoes various types of chemical reactions, including substitution reactions, where the chlorine atom is replaced by other nucleophiles . It is also a substrate for many coupling processes, such as the Heck reaction, Suzuki reaction, and Ullmann reaction .
2,2,2-Trifluoroacetic acid is known for its strong acidity and can participate in acid-catalyzed reactions. It can also undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group .
Common Reagents and Conditions: For 3-Chloropyridine, common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
For 2,2,2-trifluoroacetic acid, common reagents include bases and nucleophiles that can react with the trifluoromethyl group . The reactions are often carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed: The major products formed from reactions involving 3-Chloropyridine include various substituted pyridines and coupled products, depending on the specific reaction conditions and reagents used . For 2,2,2-trifluoroacetic acid, the major products include trifluoromethylated compounds and derivatives of acetic acid .
Scientific Research Applications
3-Chloropyridine is widely used in organic synthesis as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals . It is also used in the development of metal complexes and as an intermediate in various chemical reactions .
2,2,2-Trifluoroacetic acid is used in a variety of scientific research applications, including as a solvent in peptide synthesis, as a reagent in organic synthesis, and as a catalyst in various chemical reactions . It is also used in the pharmaceutical industry for the preparation of trifluoromethylated compounds, which have unique biological properties .
Mechanism of Action
The mechanism of action of 3-Chloropyridine involves its ability to undergo substitution and coupling reactions, which allows it to form various derivatives and coupled products . The chlorine atom in 3-Chloropyridine is highly reactive and can be easily replaced by other nucleophiles, making it a versatile building block in organic synthesis .
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity and ability to participate in acid-catalyzed reactions . The trifluoromethyl group in 2,2,2-trifluoroacetic acid is highly electron-withdrawing, which enhances the reactivity of the compound and allows it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds:
- 2-Chloropyridine
- 4-Chloropyridine
- 3-Bromopyridine
- Trifluoroacetic anhydride
- Trifluoromethanesulfonic acid
Uniqueness: 3-Chloropyridine is unique due to its position of the chlorine atom on the pyridine ring, which affects its reactivity and the types of reactions it can undergo . Compared to other chloropyridines, 3-Chloropyridine is more reactive in certain substitution and coupling reactions .
2,2,2-Trifluoroacetic acid is unique due to the presence of the trifluoromethyl group, which imparts strong acidity and unique reactivity to the compound . Compared to other trifluoromethylated compounds, 2,2,2-trifluoroacetic acid is more commonly used as a reagent and solvent in various chemical reactions .
Properties
CAS No. |
89937-07-5 |
|---|---|
Molecular Formula |
C7H5ClF3NO2 |
Molecular Weight |
227.57 g/mol |
IUPAC Name |
3-chloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClN.C2HF3O2/c6-5-2-1-3-7-4-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
HMYIWYHSNICVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone](/img/structure/B14394487.png)
![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
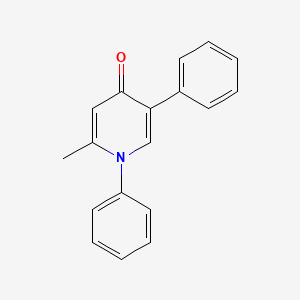
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
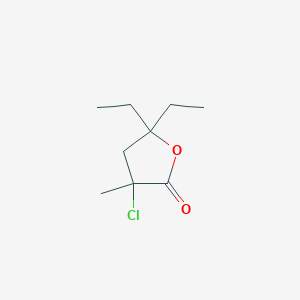
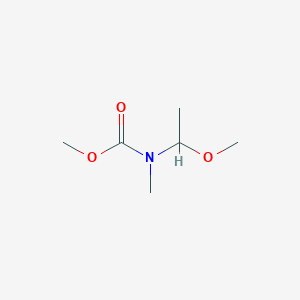
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
